p-nitro-Pifithrin-alpha
Overview
Description
p-nitro-Pifithrin-alpha is a chemical compound known for its ability to inhibit the tumor suppressor protein p53. This compound is a cell-permeable analog of pifithrin-alpha and is more potent in blocking p53-mediated transcriptional activation and apoptosis. It has shown significant potential in scientific research, particularly in the fields of cell biology, apoptosis, and metabolic diseases .
Mechanism of Action
Target of Action
p-Nitro-Pifithrin-alpha, also known as p-Nitropifithrin-alpha, primarily targets the p53 protein . The p53 protein is a crucial transcription factor that plays a significant role in cellular responses to stress, including DNA damage and oxidative stress .
Mode of Action
This compound acts as a cell-permeable p53 inhibitor . It blocks the p53-dependent transcriptional activation and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 signaling pathway . By inhibiting p53, this compound can block the transcriptional activation of p53 target genes, which are involved in cell cycle arrest, apoptosis, and DNA repair .
Pharmacokinetics
It is known that this compound iscell-permeable . It is also known to have a half-life of 6 hours when incubated in biological conditions .
Result of Action
The inhibition of p53 by this compound results in antiapoptotic effects . It has been shown to be more potent in these effects than Pifithrin-alpha . Additionally, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .
Action Environment
This compound is sensitive to various environmental factors. It is unstable in polar solvents such as DMSO . It is also sensitive to light and air , and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended that this compound is stored as a solid form at -20°C (or below), with the exclusion of light and air .
Biochemical Analysis
Biochemical Properties
p-Nitro-Pifithrin-alpha is known to interact with the p53 protein, a crucial protein in many cellular processes . The compound acts as an inhibitor of p53, blocking its function and thereby influencing the biochemical reactions that p53 is involved in . The nature of this interaction is inhibitory, with this compound preventing the normal function of p53 .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on p53. By inhibiting p53, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to show antiobesogenic and hepatoprotective effects in vivo .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with p53. By binding to p53, this compound inhibits the function of this protein, leading to changes in gene expression and other cellular processes . This can include both enzyme inhibition and activation, depending on the specific cellular context .
Temporal Effects in Laboratory Settings
This compound has been reported to be unstable under a variety of conditions . It is unstable to light and air after extended periods of time, and is extremely unstable in polar solvents such as DMSO . Within 6 hours, a DMSO solution of this compound had been found to be completely converted into the tricyclic material .
Metabolic Pathways
As an inhibitor of p53, it is likely that it influences the metabolic pathways that this protein is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-nitro-Pifithrin-alpha involves the reaction of 1-(4-nitrophenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzothiazolyl)-ethanone with hydrobromic acid to form the monohydrobromide salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity and efficacy. The compound is usually stored at -20°C to ensure stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: p-nitro-Pifithrin-alpha undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
p-nitro-Pifithrin-alpha has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving cell cycle regulation, apoptosis, and gene expression.
Medicine: Investigated for its potential in cancer therapy by inhibiting p53-mediated apoptosis, thereby protecting healthy cells during chemotherapy.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery
Comparison with Similar Compounds
Pifithrin-alpha: The parent compound, less potent than p-nitro-Pifithrin-alpha.
Cyclic Pifithrin-alpha: A more stable form with a longer half-life.
Pifithrin-mu: Another analog with distinct properties and applications
Uniqueness: this compound is unique due to its higher potency in inhibiting p53-mediated processes compared to its analogs. It also has a longer half-life and provides additional neuroprotective effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCMOGORSWOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010184 | |
Record name | p-nitro-Pifithrin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389850-21-9 | |
Record name | p-nitro-Pifithrin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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